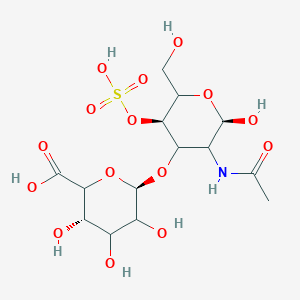

Sodium chondroitin sulfate A

Description

Properties

Molecular Formula |

C14H23NO15S |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

(3S,6R)-6-[(2R,5R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4?,5?,6?,7-,8?,9-,10?,11?,13+,14+/m0/s1 |

InChI Key |

AVJBPWGFOQAPRH-LRVNKPFDSA-N |

Isomeric SMILES |

CC(=O)NC1[C@@H](OC([C@@H](C1O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)CO)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Biochemical Structure and Structural Heterogeneity of Chondroitin Sulfate

D-Glucuronic Acid

D-glucuronic acid (GlcA) is a carboxylic acid derivative of glucose. In the chondroitin (B13769445) sulfate (B86663) chain, it is linked to N-acetylgalactosamine. frontiersin.orgnih.gov The structure of D-glucuronic acid allows for potential modifications, including epimerization to L-iduronic acid (IdoA), which results in the formation of a related glycosaminoglycan called dermatan sulfate (also known as chondroitin sulfate B). wikipedia.orgnih.gov Sulfation can also occur at the C-2 and C-3 positions of the D-glucuronic acid residue. nih.govnih.govacs.org

N-Acetylgalactosamine

N-acetylgalactosamine (GalNAc) is an amino sugar derived from galactose. nih.gov Within the repeating disaccharide unit of chondroitin sulfate, it is the primary site for sulfation, which most commonly occurs at the C-4 and/or C-6 positions. nih.govnih.gov The presence and specific positioning of these sulfate groups are critical in defining the different types of chondroitin sulfate and their biological activities. nih.gov

Biosynthesis and Regulation of Chondroitin Sulfate Chains

Enzymatic Pathways of Chondroitin (B13769445) Polymerization

The elongation of the chondroitin sulfate (B86663) backbone is carried out by a group of enzymes with specific glycosyltransferase activities. These enzymes work in concert to add alternating GlcA and GalNAc residues to the growing polysaccharide chain. creative-enzymes.comjneurosci.org

Recent research has identified several key enzymes in the polymerization of chondroitin sulfate chains. Among these are chondroitin synthases (CHSY), such as CHSY1 and CHSY2, which possess dual enzymatic activities, meaning they can transfer both GlcA and GalNAc. creative-enzymes.comcaldic.comnih.gov Studies have shown that in humans, four heterodimeric complexes are responsible for chondroitin sulfate chain polymerization: CHSY1-CHPF, CHSY1-CHPF2, CHSY3-CHPF, and CHSY3-CHPF2. biorxiv.org Cryo-electron microscopy of the CHSY3-CHPF complex has revealed that CHSY1 and CHSY3 are the enzymatically active components, while their partner proteins primarily serve a stabilizing function. biorxiv.org The loss of function of CHSY1 in humans can lead to Temtamy preaxial brachydactyly syndrome, highlighting its importance in development. biologists.com

Chondroitin polymerizing factor (ChPF), also known as chondroitin synthase 2 (CHSY2), is another crucial enzyme in this process. nih.govatlasgeneticsoncology.org ChPF works in conjunction with chondroitin synthase to facilitate the polymerization of the disaccharide units. nih.govnih.govane.pl It has been shown to have both β1,3-GlcA transferase and β1,4-GalNAc transferase activity. nih.gov Studies using siRNA to reduce ChPF levels in astrocytes resulted in a significant decrease in the production of chondroitin sulfate GAG chains, demonstrating its key role in their synthesis. jneurosci.org Interestingly, ChPF has also been implicated in the progression of several types of cancer. nih.govnih.govtandfonline.combohrium.com

Sulfation Machinery and Specificity

The sulfation of the chondroitin chain is a critical modification that determines its biological function. This process is carried out by a family of enzymes called chondroitin sulfotransferases.

Chondroitin 4-sulfotransferase (C4ST) and Chondroitin 6-sulfotransferase (C6ST) are responsible for adding sulfate groups to the 4th and 6th positions of the GalNAc residues, respectively. ontosight.aiontosight.ai These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. ontosight.aimedlineplus.gov The systematic name for C4ST is 3'-phosphoadenylyl-sulfate:chondroitin 4'-sulfotransferase, and for C6ST it is 3'-phosphoadenylyl-sulfate:chondroitin 6'-sulfotransferase. wikipedia.orgwikipedia.org The specific sulfation pattern created by these enzymes influences the chondroitin sulfate chain's interactions with other molecules, thereby affecting various biological processes. ontosight.aiontosight.ai

The pattern of sulfation on chondroitin sulfate chains is not random but is instead tightly regulated, and this regulation is crucial for normal development and tissue function. nih.gov The expression of different sulfotransferases can vary in a spatio-temporal manner during development, leading to distinct chondroitin sulfate isoforms with specific functions. nih.gov For instance, during early embryogenesis, chondroitin 6-sulfate is the predominant form, while chondroitin 4-sulfate becomes more prevalent later on. frontiersin.org An imbalance in sulfation has been linked to various diseases. For example, a significant reduction in chondroitin-4-sulfate has been observed in osteoarthritic cartilage. diva-portal.orgnih.gov Furthermore, mutations in the gene encoding C6ST-1 (CHST3) can lead to severe human chondrodysplasia. medlineplus.govnih.gov Studies have also shown that C4ST-1 can regulate the length of the chondroitin sulfate chain in cooperation with other enzymes. portlandpress.com The regulation of sulfation patterns is also influenced by signaling pathways, such as those involving TGFβ and BMP. biologists.com

Intracellular Localization of Biosynthesis (Endoplasmic Reticulum, Golgi Apparatus)

The biosynthesis of chondroitin sulfate proteoglycans is a spatially organized process that occurs within specific compartments of the cell. mdpi.comnih.gov The initial synthesis of the core protein and the addition of the linkage region tetrasaccharide occur in the endoplasmic reticulum (ER). mdpi.comnih.govnih.gov Precursors of the large chondroitin sulfate proteoglycan have been found to be localized in specialized regions of the ER. nih.govresearchgate.net The subsequent elongation and sulfation of the chondroitin sulfate chains take place primarily in the Golgi apparatus. nih.govscispace.comnih.govportlandpress.comrupress.org Specifically, the synthesis of chondroitin sulfate has been localized to the medial/trans-Golgi cisternae. scispace.comrupress.org Studies have shown that Golgi-enriched fractions from cells exhibit high levels of chondroitin-synthesizing activity. nih.govportlandpress.com The structural integrity of the Golgi is also important for the proper synthesis, sulfation, and secretion of chondroitin sulfate. researchgate.net

Enzymatic Degradation and Metabolism of Chondroitin Sulfate

Chondroitin (B13769445) Sulfate-Degrading Enzymes (Chondroitinases)

The primary enzymes responsible for the degradation of chondroitin sulfate (B86663) are known as chondroitinases. nih.gov These enzymes are primarily found in microorganisms and are classified based on their substrate specificity and mode of action. nih.gov They are instrumental tools for the structural analysis of chondroitin sulfate and are being explored for various therapeutic applications due to their ability to modify the extracellular matrix. mdpi.comamsbio.com

Chondroitinase ABC (cABC) is a bacterial lyase, notably produced by Proteus vulgaris, with broad substrate specificity. amsbio.comontosight.ai It is one of the most extensively studied chondroitinases. cABC catalyzes the degradation of chondroitin sulfate A (4-sulfated), chondroitin sulfate C (6-sulfated), and dermatan sulfate (also known as chondroitin sulfate B), which contains L-iduronic acid. mdpi.comamsbio.com It also shows activity towards non-sulfated chondroitin and hyaluronic acid. creative-enzymes.com The enzyme acts by cleaving the β-1,4-glycosidic linkage between N-acetylgalactosamine (GalNAc) and the uronic acid (either D-glucuronic acid or L-iduronic acid) through a β-elimination reaction. creative-enzymes.comnih.gov This reaction results in the formation of unsaturated disaccharides as the main products. mdpi.comcreative-enzymes.com Structurally, cABC from P. vulgaris is a monomeric protein composed of an N-terminal domain, a central catalytic domain, and a C-terminal domain. mdpi.com Due to its ability to degrade major components of the perineuronal nets and glial scar, cABC is widely investigated as a potential therapeutic agent for promoting neural plasticity and regeneration after central nervous system injuries like spinal cord injury. ontosight.ainih.govresearchgate.net

Chondroitinase AC (EC 4.2.2.5) is an enzyme primarily isolated from bacteria such as Flavobacterium heparinum (now known as Pedobacter heparinus) and Arthrobacter aurescens. amsbio.comebi.ac.uksigmaaldrich.com Unlike the broadly acting Chondroitinase ABC, Chondroitinase AC exhibits more restricted substrate specificity. It effectively degrades chondroitin sulfate A and chondroitin sulfate C, which are composed of repeating units containing D-glucuronic acid. amsbio.comsigmaaldrich.com However, it is not active against dermatan sulfate (chondroitin sulfate B), as it cannot cleave the glycosidic linkages adjacent to L-iduronic acid. amsbio.comsigmaaldrich.com Chondroitinase AC also acts on hyaluronic acid. acs.orgnih.gov The cleavage mechanism is a β-elimination reaction that targets the (1→4) glycosidic bond between the hexosamine and glucuronic acid residues, yielding unsaturated oligosaccharide products, predominantly disaccharides. ebi.ac.uksigmaaldrich.comnih.gov

Chondroitinase B, also sourced from Flavobacterium heparinum, is a lyase with a very specific substrate profile. mdpi.comamsbio.com It exclusively degrades dermatan sulfate (chondroitin sulfate B), which is characterized by the presence of L-iduronic acid (IdoA) as its primary uronic acid. nih.govamsbio.comnih.gov It does not act on chondroitin sulfates A or C. amsbio.com The enzyme endolytically cleaves the β(1,4) linkage of dermatan sulfate, generating oligosaccharides, tetrasaccharides, and an unsaturated 4-sulfated disaccharide as the final product. mdpi.comamsbio.comnih.gov The strict specificity for IdoA-containing glycosaminoglycans makes Chondroitinase B a valuable tool for the structural analysis of dermatan sulfate and for distinguishing it from other chondroitin sulfate isomers. mdpi.com Mutagenesis studies have identified key amino acid residues in the active site, such as Lys-250, His-272, and Glu-333, that are critical for its catalytic activity. nih.gov

Sulfatases are a distinct class of enzymes that are crucial for the complete catabolism of chondroitin sulfate. nih.gov While chondroitinases cleave the polysaccharide backbone, sulfatases catalyze the hydrolysis of the sulfate ester bonds from the sugar residues. researchgate.net These enzymes are found in both bacteria and mammals and belong to the formylglycine-dependent family of sulfatases. nih.govresearchgate.netfrontiersin.org They exhibit high specificity for the position of the sulfate group. Based on their substrate specificity, they are categorized into types such as N-acetylgalactosamine-4-O-sulfatase (also known as arylsulfatase B or ARSB), N-acetylgalactosamine-6-O-sulfatase (GALNS), and glucurono-2-sulfatase. nih.govglycoforum.gr.jp Sulfatases can also be classified by their mode of action as either exo-sulfatases, which remove sulfate groups from the ends of the polysaccharide chains, or endo-sulfatases, which can act on sulfate groups within the chain. researchgate.netfrontiersin.org In mammals, the degradation process typically involves the sequential action of these exo-sulfatases in the lysosome after the polymer has been broken down into smaller oligosaccharides. glycoforum.gr.jp

Table 1: Summary of Chondroitin Sulfate-Degrading Enzymes

| Enzyme | EC Number | Source Organism (Example) | Primary Substrates | Action |

|---|---|---|---|---|

| Chondroitinase ABC | 4.2.2.4 | Proteus vulgaris ontosight.ai | Chondroitin Sulfate A, C, Dermatan Sulfate (B), Hyaluronic Acid mdpi.comcreative-enzymes.com | Lyase (β-elimination) |

| Chondroitinase AC | 4.2.2.5 | Pedobacter heparinus ebi.ac.uk | Chondroitin Sulfate A, C, Hyaluronic Acid amsbio.comsigmaaldrich.com | Lyase (β-elimination) |

| Chondroitinase B | 4.2.2.- | Pedobacter heparinus nih.gov | Dermatan Sulfate (B) amsbio.com | Lyase (β-elimination) |

| Sulfatases | Various | Bacteria, Mammals nih.gov | Sulfated positions on CS/DS chains | Hydrolase |

Mechanisms of Enzymatic Cleavage (Hydrolysis, Beta-Elimination)

The enzymatic cleavage of the glycosidic bonds within chondroitin sulfate chains occurs through two primary mechanisms: hydrolysis and beta-elimination. The mechanism employed depends on the origin of the enzyme. mdpi.com

Beta-Elimination: This mechanism is characteristic of microbial lyases, including Chondroitinases ABC, AC, and B. mdpi.comnih.gov The reaction involves the cleavage of the O-glycosidic bond at the C4 position of the N-acetylgalactosamine, linked to a uronic acid residue. mdpi.com The catalytic process is initiated by the abstraction of the proton from the C5 position of the uronic acid by a general base residue in the enzyme's active site (e.g., a Histidine residue). mdpi.com This leads to the formation of a carbanion intermediate, which is stabilized by an active site residue (e.g., Lysine). nih.gov Subsequently, the glycosidic bond is cleaved, resulting in the formation of a double bond between C4 and C5 of the uronic acid at the newly formed non-reducing end of the product. nih.govmdpi.com The resulting unsaturated uronic acid has a characteristic UV absorbance at 232 nm, which is a common method for assaying the activity of these lyases. creative-enzymes.com

Hydrolysis: This mechanism is employed by glycosidases (or hydrolases) found in mammalian systems for the degradation of glycosaminoglycans. mdpi.com In contrast to the eliminative cleavage by lyases, hydrolysis involves the addition of a water molecule across the glycosidic bond. mdpi.com Specifically, the glycosyl-oxygen (C1-O) bond is hydrolyzed, leading to the release of saturated oligosaccharide products. mdpi.com This process is part of the lysosomal degradation pathway of chondroitin sulfate, where enzymes like β-glucuronidase and β-N-acetylhexosaminidase act sequentially from the non-reducing end of the chain. nih.gov Sulfatases also utilize a hydrolytic mechanism to remove sulfate groups. nih.gov

Substrate Specificity of Degrading Enzymes Based on Sulfation Pattern and Uronic Acid Epimerization

The specificity of chondroitin sulfate-degrading enzymes is a critical determinant of their function and is dictated by the fine structural details of the polysaccharide chain, namely the position of sulfate groups and the epimeric form of the uronic acid. mdpi.comportlandpress.com

Uronic Acid Epimerization: The primary distinction between chondroitin sulfate and dermatan sulfate lies in the uronic acid component. Chondroitin sulfate contains D-glucuronic acid (GlcA), whereas dermatan sulfate is characterized by the presence of its C5 epimer, L-iduronic acid (IdoA). nih.gov This structural difference is a key recognition element for chondroitinases.

Chondroitinase AC is specific for linkages involving GlcA and therefore degrades chondroitin sulfate A and C but not dermatan sulfate. mdpi.comamsbio.com

Chondroitinase B is highly specific for linkages involving IdoA, making it exclusively active on dermatan sulfate. mdpi.comamsbio.com The structural basis for this specificity involves a calcium ion in the active site that is coordinated by the carboxyl group of IdoA, an interaction that is not favorable for the differently oriented carboxyl group of GlcA. nih.gov

Chondroitinase ABC exhibits broad specificity, as it is capable of degrading substrates containing either GlcA or IdoA, making it active on all major forms of chondroitin/dermatan sulfate. mdpi.comnih.gov

Sulfation Pattern: The location of sulfate groups on the GalNAc residue also influences enzyme activity.

Chondroitinase ABC can degrade both 4-sulfated (CS-A and DS) and 6-sulfated (CS-C) chains. mdpi.com However, kinetic studies and crystal structure analyses have shown that it has the highest affinity and reactivity towards chondroitin sulfate A, which is rich in 4-O-sulfated GalNAc residues. nih.gov This preference is attributed to specific interactions in the active site, where an arginine residue (Arg500) interacts more favorably with the 4-O-sulfate group compared to the 6-O-sulfate group. nih.gov

Chondroitinase AC acts on both chondroitin 4-sulfate (CS-A) and chondroitin 6-sulfate (CS-C). mdpi.com

Sulfatases display stringent specificity for the sulfation position. For instance, N-acetylgalactosamine-4-sulfatase specifically removes sulfates from the C4 position, while N-acetylgalactosamine-6-sulfatase acts on the C6 position. glycoforum.gr.jp There are even sulfatases that can distinguish between sulfated units based on the adjacent uronic acid, highlighting the high degree of specificity in the degradation process. frontiersin.org

Table 2: Substrate Specificity of Chondroitinases

| Enzyme | Cleaves Linkages Adjacent to D-Glucuronic Acid (GlcA)? | Cleaves Linkages Adjacent to L-Iduronic Acid (IdoA)? | Acts on 4-Sulfated Chains (CS-A, DS)? | Acts on 6-Sulfated Chains (CS-C)? |

|---|---|---|---|---|

| Chondroitinase ABC | Yes mdpi.com | Yes mdpi.com | Yes mdpi.com | Yes mdpi.com |

| Chondroitinase AC | Yes mdpi.com | No mdpi.com | Yes mdpi.com | Yes mdpi.com |

| Chondroitinase B | No amsbio.com | Yes amsbio.com | Yes (in DS) amsbio.com | No |

Generation of Chondroitin Sulfate Oligosaccharides and Disaccharides

The enzymatic degradation of chondroitin sulfate is a critical process for generating smaller, biologically active oligosaccharides and disaccharides. This breakdown is primarily accomplished by a class of enzymes known as chondroitinases, which cleave the long polysaccharide chains into shorter fragments. mdpi.com The specific oligosaccharides produced depend on the type of enzyme used and the source of the chondroitin sulfate. nih.gov

Chondroitinases, particularly from bacterial sources, are powerful tools for this purpose. mdpi.com These enzymes, classified as polysaccharide lyases, work by a β-elimination mechanism to break the glycosidic bonds within the chondroitin sulfate chain. frontiersin.org This process results in the formation of an unsaturated uronic acid at the non-reducing end of the newly formed oligosaccharide. frontiersin.org

Several key enzymes are utilized for the controlled depolymerization of chondroitin sulfate A:

Chondroitinase ABC (CSase ABC): This enzyme exhibits broad specificity, capable of degrading chondroitin sulfate A, C, and dermatan sulfate. mdpi.com It can act in both an endolytic (cleaving within the chain) and exolytic (cleaving from the ends) manner, producing a mixture of unsaturated disaccharides, tetrasaccharides, and larger oligosaccharides. mdpi.comnih.gov The exolytic activity is particularly prominent in the initial stages of digestion, leading to a rapid generation of disaccharides. nih.gov

Chondroitinase AC (CSase AC): This enzyme is more specific than CSase ABC, cleaving glycosidic bonds involving glucuronic acid found in chondroitin sulfate A and C, but not the iduronic acid found in dermatan sulfate. mdpi.com The catalytic site of chondroitin AC lyase from Flavobacterium heparinium involves key amino acid residues—His225, Tyr234, Arg288, and Glu371—that are crucial for its function. mdpi.com

Testicular Hyaluronidase: This is a hydrolase that can also degrade chondroitin sulfate A, although it has different cleavage specificities compared to bacterial chondroitinases. nih.gov

The generation of specific chondroitin sulfate oligosaccharides can be controlled by manipulating reaction conditions such as enzyme concentration, temperature, pH, and substrate concentration. researchgate.net By carefully selecting the enzyme and controlling the duration of the digestion, it is possible to produce well-defined oligosaccharide structures, such as hexasaccharides, which are valuable for studying protein-glycosaminoglycan interactions. nih.gov For instance, researchers have successfully produced chondroitin disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides by controllably depolymerizing microbial-sourced chondroitin with an engineered chondroitinase ABC I. frontiersin.org

The table below summarizes the key enzymes involved in the degradation of Chondroitin Sulfate A and the products generated.

| Enzyme | Type | Action | Primary Products |

| Chondroitinase ABC | Lyase | Endo- and exolytic | Unsaturated disaccharides, tetrasaccharides, and larger oligosaccharides mdpi.comnih.gov |

| Chondroitinase AC | Lyase | Endolytic | Unsaturated disaccharides, tetrasaccharides, and longer oligosaccharides from CS-A and CS-C mdpi.com |

| Testicular Hyaluronidase | Hydrolase | Endolytic | Various oligosaccharides nih.gov |

Physiological and Pathological Significance of Chondroitin Sulfate Turnover

The turnover of chondroitin sulfate, involving both its synthesis and degradation, is a fundamental process for maintaining tissue homeostasis. physiology.org As a major component of the extracellular matrix, its regulated degradation and the resulting fragments play significant roles in various biological and pathological processes. nih.govresearchgate.net The structural characteristics of chondroitin sulfate, particularly its sulfation patterns, are closely linked to its biological functions. nih.gov

In physiological states , the turnover of chondroitin sulfate is essential for the normal function of connective tissues. nih.gov It is involved in regulating cellular processes such as growth, differentiation, and migration through its interactions with various proteins. nih.gov The degradation products, specifically oligosaccharides, can possess distinct biological activities that differ from the parent polysaccharide chain.

In pathological conditions , alterations in chondroitin sulfate turnover are frequently observed and can contribute to disease progression. The degradation products of chondroitin sulfate themselves can trigger pathological responses. For example, degradation products have been shown to induce hypertrophy-like changes and the production of matrix-degrading enzymes like MMP-13 and ADAMTS5 in chondrocytes, which are implicated in osteoarthritis. physiology.org

Osteoarthritis (OA): OA is characterized by the degradation of articular cartilage. In OA, there is an altered metabolism of chondroitin sulfate. nih.gov Studies have shown that the concentration of chondroitin sulfate in the synovial fluid can be an indicator of cartilage damage. unifesp.br Specifically, a lower level of chondroitin-4-sulfate has been observed in human osteoarthritis cartilages. physiology.org Long-term studies in polo ponies revealed that a steady increase in synovial fluid chondroitin sulfate was significantly higher in animals that later developed joint diseases, suggesting it could be an early biomarker for articular cartilage damage. unifesp.br

Cardiac Disease: In failing human hearts, a significant accumulation of chondroitin sulfate, predominantly chondroitin-4-sulfate, is found in fibrotic regions of the extracellular matrix. ahajournals.org This accumulation is also seen in animal models of pathological cardiac remodeling. ahajournals.org The inflammatory cytokine tumor necrosis factor-α (TNF-α) is a direct binding partner of chondroitin-4-sulfate-rich chains, and this interaction can potentiate inflammation. ahajournals.org Therapeutic degradation of these accumulated chains has been shown to reduce myocardial inflammation and fibrosis. ahajournals.org

Duchenne Muscular Dystrophy (DMD): The turnover of chondroitin sulfate is also implicated in the pathology of DMD, a severe muscle-wasting disease. physiology.org

The table below details the significance of chondroitin sulfate turnover in various physiological and pathological contexts.

| Context | Significance of Turnover/Degradation | Key Findings |

| Normal Physiology | Essential for tissue homeostasis, cell growth, differentiation, and migration. nih.govnih.gov | Regulated degradation produces biologically active oligosaccharides. nih.gov |

| Osteoarthritis | Altered metabolism and increased degradation contribute to cartilage destruction. physiology.orgnih.gov | Increased levels in synovial fluid may serve as an early biomarker of joint damage. unifesp.br Lower levels of chondroitin-4-sulfate are found in osteoarthritic cartilage. physiology.org |

| Cardiac Fibrosis | Accumulation of chondroitin-4-sulfate in fibrotic areas of the heart. ahajournals.org | Chondroitin sulfate binds to TNF-α, potentiating inflammation and fibrosis. ahajournals.org |

| Duchenne Muscular Dystrophy | Implicated in the disease pathology. physiology.org | The role of chondroitin sulfate and its degradation products is an area of active research. physiology.org |

The analysis of chondroitin sulfate and its degradation products is becoming increasingly important for diagnosing and monitoring various pathological conditions. nih.gov

Molecular and Cellular Mechanisms of Chondroitin Sulfate Action

Interactions with Growth Factors and Cytokines

The bioactivity of sodium chondroitin (B13769445) sulfate (B86663) A is significantly influenced by its ability to bind to and modulate the function of a diverse array of growth factors and cytokines. This modulation can occur through several mechanisms, including the direct binding to these signaling proteins, which can affect their stability, localization, and interaction with their cognate receptors. The specific sulfation pattern of the chondroitin sulfate chain is a critical determinant of these interactions, dictating the binding affinity and specificity for different growth factors.

Chondroitin sulfates have been shown to interact with members of the Fibroblast Growth Factor (FGF) family, particularly FGF-2 (also known as basic FGF). This interaction is of considerable interest due to the central role of FGFs in processes such as angiogenesis, wound healing, and embryonic development. The binding of chondroitin sulfate to FGF-2 is dependent on the specific sulfation patterns along the polysaccharide chain. Studies have demonstrated that certain sulfation motifs within the chondroitin sulfate structure can modulate the surface charge and three-dimensional conformation of the polymer, which in turn influences its capacity to bind to FGF-2.

Surface Plasmon Resonance (SPR) studies have revealed that various chondroitin sulfate polysaccharides can bind to FGF-2 with dissociation constants (kD) in the micromolar to nanomolar range, indicating a physiologically relevant interaction. nih.gov This binding can occur in a two-step process, initially forming a weak complex that then matures into a tighter binding state. nih.gov Functionally, the interaction between chondroitin sulfate and FGFs can protect these growth factors from denaturation and degradation. fao.org Furthermore, highly sulfated chondroitin sulfates have been shown to promote FGF-2-induced cell signaling. oup.com However, the biological outcome of this interaction can be context-dependent, as some studies have indicated that, unlike heparin, chondroitin sulfate may not be as effective in promoting FGF-2-mediated neurite outgrowth when immobilized on a surface. nih.gov

| Interacting Molecule | Key Findings | Research Method |

|---|---|---|

| FGF-2 | Binding affinity is dependent on the sulfation pattern of chondroitin sulfate. nih.gov | Surface Plasmon Resonance (SPR) nih.gov |

| FGF-2 | Chondroitin sulfate can protect FGF-2 from denaturation. fao.org | Thermal stability assays, Cell proliferation assays fao.org |

| FGF-2 | Highly sulfated chondroitin sulfates promote FGF-2-induced cell signaling. oup.com | Cell signaling assays in GAG-deficient cell lines oup.com |

| bFGF (FGF-2) | Immobilized chondroitin sulfate did not stimulate neurite extension in the presence of bFGF. nih.gov | Neurite outgrowth assays nih.gov |

Chondroitin sulfate has been identified as a binding partner for Hepatocyte Growth Factor (HGF), a potent cytokine involved in cell proliferation, motility, and morphogenesis. The interaction between chondroitin sulfate and HGF is implicated in mediating specific biological activities, such as neurite outgrowth. A study utilizing a chondroitin sulfate preparation from ray fish cartilage demonstrated its ability to promote neurite outgrowth in vitro, an effect that was suppressed by antibodies against HGF and its receptor, c-Met. nih.gov This suggests that the biological activity of this specific chondroitin sulfate is mediated through the HGF signaling pathway. nih.gov The specific binding of HGF to this chondroitin sulfate preparation was confirmed using surface plasmon resonance spectroscopy. nih.gov Furthermore, chondroitin sulfate can play a role in the activation of HGF from its precursor form, proHGF. It has been shown that chondroitin sulfate, along with other glycosaminoglycans, can enhance the activation of pro-HGF activator (proHGFAC) by thrombin, a crucial step in the generation of active HGF, particularly in the context of tissue injury and repair. nih.gov

| Interacting Molecule | Key Findings | Research Method |

|---|---|---|

| HGF | A specific chondroitin sulfate preparation binds to HGF and promotes neurite outgrowth via the HGF/c-Met pathway. nih.gov | Neurite outgrowth assays, Surface Plasmon Resonance (SPR) nih.gov |

| proHGFAC | Chondroitin sulfate enhances the thrombin-mediated activation of proHGFAC. nih.gov | In vitro activation assays nih.gov |

Pleiotrophin (PTN) is a heparin-binding growth factor that plays a significant role in neural development, angiogenesis, and tissue regeneration. Chondroitin sulfate is recognized as a natural ligand for PTN in the central nervous system. nih.govmdpi.com The interaction between PTN and chondroitin sulfate is crucial for PTN's signaling functions, many of which are mediated through the chondroitin sulfate proteoglycan, receptor type protein tyrosine phosphatase ζ (PTPRZ). elsevierpure.com

Structural studies have revealed that the C-terminal tail of PTN is essential for maintaining stable interactions with chondroitin sulfate A. elsevierpure.com The removal of this C-terminal tail weakens the affinity of PTN for chondroitin sulfate A. elsevierpure.com Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the interactions between PTN and synthetic chondroitin sulfate tetrasaccharides. nih.gov These studies have shown that the binding of chondroitin sulfate derivatives to PTN is compatible with multiple binding modes. nih.govnih.gov

| Interacting Molecule | Key Findings | Research Method |

|---|---|---|

| PTN | The C-terminal tail of PTN is essential for stable interactions with chondroitin sulfate A. elsevierpure.com | NMR analysis elsevierpure.com |

| PTN | Binding of chondroitin sulfate derivatives to PTN is compatible with multiple binding modes. nih.govnih.gov | Transient NMR methods (STD-NMR) nih.gov |

| PTN | Chondroitin sulfate is a natural ligand for PTN in the central nervous system. nih.govmdpi.com | Review of literature nih.govmdpi.com |

Chondroitin sulfate proteoglycans, by virtue of their chondroitin sulfate chains, act as crucial regulators of growth factor activity and availability within the extracellular matrix. They can sequester growth factors, creating a localized reservoir that can be released upon specific cellular cues or enzymatic remodeling of the matrix. This mechanism provides a fine-tuned control over the spatial and temporal presentation of growth factors to their receptors on the cell surface.

The sulfation pattern of chondroitin sulfate chains is a key factor in determining their affinity for different growth factors. frontiersin.org For instance, oversulfated chondroitin sulfate E has been shown to have specific molecular interactions with various heparin-binding growth factors. The electrostatic interactions between the negatively charged sulfate groups of chondroitin sulfate and positively charged amino acid residues on the growth factors are fundamental to these binding events. Regulating the degree of sulfation of chondroitin sulfate is a promising strategy for tailoring biomaterials to control the delivery and release of growth factors. nih.gov Studies have shown that desulfation of chondroitin sulfate can alter its interaction with positively charged growth factors, which in turn can influence cellular responses such as the differentiation of mesenchymal stem cells. nih.gov

Binding to Cell Surface Receptors and Adhesion Molecules

In addition to interacting with soluble growth factors, sodium chondroitin sulfate A can also bind directly to cell surface receptors and adhesion molecules, thereby influencing cell-cell and cell-matrix interactions. These interactions are critical for a variety of physiological and pathological processes, including immune responses and cancer metastasis.

Selectins are a family of cell adhesion molecules that play a crucial role in the initial tethering and rolling of leukocytes on endothelial cells during inflammation. Chondroitin sulfate has been shown to interact with both L-selectin (expressed on leukocytes) and P-selectin (expressed on activated endothelial cells and platelets).

A large chondroitin sulfate proteoglycan, versican, has been demonstrated to bind to L-selectin and P-selectin, an interaction mediated by its chondroitin sulfate chains. nih.gov The binding of versican to L- and P-selectin can be inhibited by specific types of chondroitin sulfate, such as chondroitin sulfate B (dermatan sulfate) and chondroitin sulfate E, but not by chondroitin sulfate A or C. nih.gov This highlights the importance of the specific sulfation pattern in mediating these interactions. The molecular weight of chondroitin sulfate may also influence its binding affinity for L-selectin. core.ac.uk

In the context of cancer biology, P-selectin has been found to react primarily with cell surface chondroitin sulfate proteoglycans on metastatic breast cancer cell lines. nih.gov This interaction is sulfation-dependent and is involved in the P-selectin-mediated adhesion of cancer cells to platelets and endothelial cells. nih.gov

| Interacting Molecule | Key Findings | Research Method |

|---|---|---|

| L-selectin and P-selectin | The chondroitin sulfate chains of versican mediate binding to L- and P-selectin. nih.gov | Binding assays, Cross-blocking studies nih.gov |

| L-selectin | The molecular weight of chondroitin sulfate may affect its binding affinity with L-selectin. core.ac.uk | Surface Plasmon Resonance (SPR) core.ac.uk |

| P-selectin | P-selectin on metastatic breast cancer cells binds to cell surface chondroitin sulfate proteoglycans in a sulfation-dependent manner. nih.gov | Cell adhesion assays, Inhibition studies nih.gov |

CD44

The cell surface glycoprotein CD44 is a primary receptor for chondroitin sulfate (CS). The interaction is multifaceted, influencing cellular adhesion and signaling.

Direct Binding and Functional Consequences:

Research has demonstrated that CD44 directly binds to chondroitin sulfate A (CS A). nih.govoup.com This interaction is dependent on the chondroitin sulfate side chains of proteoglycans such as aggrecan. nih.gov The binding of CS A to CD44 can induce the oligomerization of CD44 molecules, a process that is often a prerequisite for initiating intracellular signaling cascades. nih.gov This suggests that the interaction between chondroitin sulfate and CD44 is not merely adhesive but can actively transmit signals into the cell. nih.gov

The functional consequences of this binding are significant. For instance, the interaction between CD44 and aggrecan, mediated by CS chains, is implicated in cell adhesion. nih.gov Furthermore, the level of chondroitin sulfation on CD44 can regulate its binding to other ligands, such as hyaluronan. A reduction in chondroitin sulfate on CD44 can enhance its ability to bind hyaluronan, indicating a sophisticated regulatory mechanism. nih.gov

In the context of cancer biology, the interaction between chondroitin sulfate, CD44, and another cell adhesion molecule, integrin β1, is being explored. Studies in glioma cells suggest a potential regulatory loop where chondroitin sulfate on CD44 influences the stability and function of both CD44 and integrin β1, thereby affecting cell invasiveness. mdpi.com

Neural Cell Adhesion Molecules (NCAM, Ng-CAM)

Chondroitin sulfate proteoglycans (CSPGs) in the nervous system, such as neurocan, interact with neural cell adhesion molecules (NCAMs) to modulate neuronal adhesion and growth.

Inhibitory Role in Neuronal Processes:

Neurocan, a chondroitin sulfate proteoglycan found in the brain, binds with high affinity to both Ng-CAM (also known as L1) and N-CAM. semanticscholar.org This interaction has been shown to inhibit neuronal adhesion and neurite outgrowth. semanticscholar.org The binding is mediated in part by the chondroitin sulfate chains of neurocan, as enzymatic removal of these chains significantly reduces the binding. semanticscholar.org Free chondroitin sulfate can also inhibit the binding of neurocan to Ng-CAM and N-CAM, further highlighting the importance of the GAG chains in this process. semanticscholar.org

Another brain-specific CSPG, phosphacan, which is the extracellular domain of the receptor-type protein tyrosine phosphatase zeta/beta (PTPRZ), also interacts with NCAM and Ng-CAM. nih.govresearchgate.net While the core protein of phosphacan is primarily responsible for this binding, the chondroitin sulfate chains contribute to the interaction. nih.govsemanticscholar.org Similar to neurocan, phosphacan can inhibit neuronal adhesion and neurite growth on Ng-CAM substrates. nih.gov

These findings suggest that chondroitin sulfate, as part of larger proteoglycan structures, plays a key role in modulating the function of NCAMs, thereby influencing the plasticity and regenerative capacity of the nervous system.

Nogo Receptors (NgR1, NgR3)

Nogo receptors (NgRs) are key players in the inhibition of axonal regeneration in the central nervous system (CNS). Recent research has identified them as receptors for chondroitin sulfate proteoglycans.

Binding Specificity and Inhibition of Axonal Growth:

Studies have revealed that NgR1 and NgR3 bind with high affinity to the glycosaminoglycan (GAG) moiety of CSPGs. researchgate.netnih.govnih.gov This interaction is crucial for the inhibitory effects of CSPGs on neuronal growth. Interestingly, the binding is specific to the type of chondroitin sulfate. While strong binding is observed with monosulfated CS-B and disulfated CS-D and CS-E, no significant interaction is detected with chondroitin sulfate A (CS-A) or chondroitin sulfate C (CS-C). researchgate.net

The binding of CSPGs to NgR1 and NgR3 participates in the inhibition of neurite outgrowth, contributing to the restricted plasticity of the adult CNS. researchgate.netnih.gov This highlights a shared mechanism of inhibition between myelin-associated inhibitors and CSPGs, both of which can act through Nogo receptors. researchgate.netnih.gov The functional redundancy among CSPG receptors, including NgR1, NgR3, and others like PTPσ, underscores the complexity of the inhibitory environment in the CNS. nih.govnih.gov

Protein Tyrosine Phosphatases (e.g., PTPσ, RPTP zeta/beta)

Receptor-like protein tyrosine phosphatases (RPTPs) are transmembrane enzymes that play critical roles in cell signaling. Several RPTPs are themselves chondroitin sulfate proteoglycans, and their function is directly modulated by chondroitin sulfate.

Modulation of PTP Activity and Neuronal Development:

PTPRZ (also known as RPTP zeta/beta) is synthesized as a chondroitin sulfate proteoglycan, and the CS chains are essential for its interaction with ligands like pleiotrophin. nih.gov This signaling pathway is critical for the proper morphogenesis of Purkinje cell dendrites in the developing cerebellum. nih.gov The extracellular domain of PTPRZ, known as phosphacan, binds to neural cell adhesion molecules, an interaction partially mediated by its CS chains. nih.govresearchgate.netsemanticscholar.org

Another key RPTP, PTPσ, is a functional receptor for CSPGs. The binding of extracellular chondroitin sulfate to PTPσ can activate its phosphatase activity. mdpi.com This activation leads to the dephosphorylation of downstream targets, which ultimately results in the inhibition of axon regeneration. mdpi.com This positions PTPσ as a significant mediator of the inhibitory effects of chondroitin sulfate in the injured nervous system.

| Receptor | Binding Specificity | Key Research Findings | Functional Consequences |

|---|---|---|---|

| CD44 | Binds directly to Chondroitin Sulfate A (CS A). | Interaction is dependent on CS side chains of proteoglycans like aggrecan. Binding can induce oligomerization of CD44. | Mediates cell adhesion and can initiate intracellular signaling. Regulates binding to other ligands like hyaluronan. |

| NCAM, Ng-CAM | Interacts with the chondroitin sulfate chains of proteoglycans like neurocan and phosphacan. | Neurocan and phosphacan bind with high affinity to NCAM and Ng-CAM, partly via their CS chains. | Inhibits neuronal adhesion and neurite outgrowth, modulating neural plasticity. |

| Nogo Receptors (NgR1, NgR3) | Bind with high affinity to specific types of chondroitin sulfate (CS-B, CS-D, CS-E), but not CS-A. | Identified as functional receptors for the glycosaminoglycan moiety of CSPGs. | Mediates the inhibitory effects of CSPGs on axonal growth and regeneration in the CNS. |

| Protein Tyrosine Phosphatases (PTPσ, RPTP zeta/beta) | The CS portion of RPTP zeta/beta is essential for ligand binding. Extracellular CS can activate PTPσ. | PTPRZ is a CSPG involved in neuronal development. PTPσ is a receptor for CSPGs that inhibits axon regeneration upon activation by CS. | Regulates neuronal morphogenesis and mediates the inhibitory signals of CS in the nervous system. |

| Integrins (α4β1 integrin) | Interacts with chondroitin sulfate proteoglycans in a cooperative manner with the integrin itself. | A cooperative role for activated α4β1 integrin and CSPGs has been identified in cell adhesion. | Modulates cell adhesion to the extracellular matrix. A regulatory loop with CS and CD44 may influence cell invasiveness. |

Integrins (e.g., α4β1 integrin)

Integrins are a family of transmembrane receptors that mediate cell-matrix adhesion. Their function can be modulated by interactions with chondroitin sulfate proteoglycans.

Cooperative Role in Cell Adhesion:

Research has demonstrated a cooperative relationship between activated α4β1 integrin and chondroitin sulfate proteoglycans in mediating cell adhesion. nih.gov This suggests that the presence of chondroitin sulfate can enhance or stabilize the adhesive function of this integrin.

In the context of glioma, a regulatory loop involving chondroitin sulfate, CD44, and integrin β1 has been proposed. mdpi.com This interplay appears to be significant for the invasive properties of cancer cells, where chondroitin sulfate on CD44 may influence the expression and function of integrin β1. mdpi.com While normal adult articular chondrocytes express a range of integrins, chondrocytes from osteoarthritic tissue show expression of additional integrins, including α4β1, highlighting a potential role in pathological processes. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond direct receptor binding, this compound can influence cellular behavior by modulating key intracellular signaling pathways.

Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis. Chondroitin sulfate has been shown to modulate this pathway through various mechanisms.

Regulation of β-Catenin and Pathway Inhibitors:

Studies have indicated that chondroitin sulfate can promote the proliferation of chondrocytes by inducing the expression of β-catenin, a central component of the Wnt signaling pathway. nih.gov This suggests a role for chondroitin sulfate in cartilage maintenance and repair through the activation of this pro-proliferative pathway.

Conversely, specific forms of chondroitin sulfate can also have an inhibitory effect on Wnt signaling. Chondroitin sulfate E (CS-E) has been identified as an inhibitor of certain molecular and biological outcomes of Wnt3a signaling. nih.gov Furthermore, the levels of chondroitin sulfation can regulate the expression of Dickkopf Wnt signaling pathway inhibitor 1 (DKK1) and Dickkopf-3 (DKK3), which are natural antagonists of the Wnt/β-catenin pathway. researchgate.netfrontiersin.org For instance, changes in chondroitin 4-sulfation can lead to the inhibition of SHP2 activity, which in turn increases the methylation of the DKK3 promoter, reduces DKK3 expression, and consequently activates the Wnt pathway. researchgate.net This demonstrates a complex regulatory role for chondroitin sulfate in fine-tuning the activity of this critical signaling cascade.

| Compound Name |

|---|

| This compound |

| Aggrecan |

| Hyaluronan |

| Neurocan |

| Phosphacan |

| Pleiotrophin |

| Dickkopf Wnt signaling pathway inhibitor 1 (DKK1) |

| Dickkopf-3 (DKK3) |

MAPK Pathway (JNK, p38 MAPK, ERK1/2)

This compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The MAPK family includes key kinases like c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov Research indicates that chondroitin sulfate's anti-inflammatory effects are linked to its ability to decrease the activation of these kinases. nih.gov

In studies involving cultured rabbit chondrocytes stimulated with interleukin-1beta (IL-1β), a pro-inflammatory cytokine, chondroitin sulfate was found to decrease the phosphorylation of ERK1/2 and completely abrogate the phosphorylation of p38 MAPK. nih.gov This suggests that some of the biological activities of chondroitin sulfate are directly associated with the reduction in ERK1/2 and p38 MAPK phosphorylation. nih.gov The activation of p38 MAPK and JNK pathways by inflammatory cytokines has been shown to promote degradation of aggrecan, a key component of cartilage. nih.gov

Furthermore, the influence of chondroitin sulfate extends to cellular migration, particularly in cancer biology. In fibrosarcoma cells, chondroitin sulfate chains have been found to upregulate cell motility specifically through the JNK pathway, which is a component of the broader MAPK pathway. nih.gov

Table 1: Effect of Chondroitin Sulfate on MAPK Pathway Components

| Cell Type | Stimulus | Pathway Component | Observed Effect | Reference |

|---|---|---|---|---|

| Rabbit Chondrocytes | Interleukin-1β (IL-1β) | ERK1/2 | Decreased phosphorylation | nih.gov |

| Rabbit Chondrocytes | Interleukin-1β (IL-1β) | p38 MAPK | Abrogated phosphorylation | nih.gov |

Tyrosine Kinase-Dependent Pathways (FAK phosphorylation)

This compound has been shown to influence signaling pathways dependent on tyrosine kinases, which are crucial enzymes in the regulation of cell growth, differentiation, and migration. nih.goviiarjournals.org A key non-receptor tyrosine kinase involved in these processes is the Focal Adhesion Kinase (FAK). researchgate.net

Research on fibrosarcoma cells indicates that chondroitin sulfate-induced cell migration is dependent on tyrosine kinase pathways. nih.gov The action of genistein, a tyrosine kinase inhibitor, was found to severely inhibit both random and chondroitin sulfate-induced fibrosarcoma cell migration, confirming the involvement of these kinases. iiarjournals.org Specifically, a central role for chondroitin sulfate in α4β1 integrin-mediated cell migration has been proposed to occur through the enhancement of FAK phosphorylation. iiarjournals.org FAK is a primary component of integrin-associated signaling, and its phosphorylation is a critical step in cell motility. researchgate.net

Additionally, studies suggest that chondroitin sulfate A can augment the mitogenic activity of growth factors, such as platelet-derived growth factor (PDGF), in fibrosarcoma cells by promoting more efficient signaling of tyrosine kinase receptors. researchgate.net This indicates a modulatory role for chondroitin sulfate in signaling pathways essential for cancer growth. researchgate.net

Table 2: Role of Chondroitin Sulfate in Tyrosine Kinase-Dependent Signaling

| Cell Type | Process Affected | Key Mediator | Mechanism | Reference |

|---|---|---|---|---|

| Fibrosarcoma B6FS cells | Cell Migration | Tyrosine Kinases | Required for CS-induced migration | nih.gov |

| Fibrosarcoma B6FS cells | Cell Migration | FAK | CS enhances FAK phosphorylation | iiarjournals.org |

Hedgehog (Hh) Signaling

The Hedgehog (Hh) signaling pathway is essential for proper embryonic development and its dysregulation is implicated in various diseases, including osteoarthritis. molbiolcell.orgnewschool.edu Chondroitin sulfate proteoglycans (CSPGs) have been identified as modulators of this pathway. molbiolcell.orgnih.gov

In Drosophila, a specific transmembrane CSPG named Windpipe (Wdp) has been shown to modulate Hh signaling. molbiolcell.orgnih.gov The function of Wdp is dependent on its chondroitin sulfate chains. Overexpression of Wdp inhibits Hh signaling, whereas the loss of Wdp leads to its upregulation. molbiolcell.orgnih.gov This suggests a negative regulatory role for this specific CSPG on the Hh pathway. The proposed mechanism involves Wdp affecting the levels of Smoothened (Smo), a key transducer of Hh signaling, potentially by disrupting its translocation to the cell membrane or its stability. molbiolcell.org

In mammals, sulfated chondroitin sulfate is necessary for Indian hedgehog (Ihh) signaling in the developing growth plate of mice. molbiolcell.org Ihh signaling plays a critical role in chondrocyte hypertrophy and endochondral ossification. nih.govresearchgate.net Given that Hh signaling is activated in osteoarthritis, leading to cartilage degeneration, the modulatory role of chondroitin sulfate on this pathway is of significant interest. newschool.eduresearchgate.net

JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary intracellular signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in inflammation and immunity. nih.govjdermis.com

The direct influence of chondroitin sulfate on the JAK-STAT pathway has been investigated in the context of neuroinflammation. In a study using rat astrocyte cultures stimulated with lipopolysaccharide (LPS), chondroitin sulfate was evaluated for its ability to modulate both the NF-κB and JAK-STAT pathways. nih.gov While chondroitin sulfate demonstrated significant inhibitory effects on the NF-κB pathway, it did not alter the LPS-induced expression of IP-10 and SOCS-1 mRNA, which are proteins involved in the JAK-STAT pathway. nih.gov This finding suggests that, under these specific experimental conditions, chondroitin sulfate's anti-inflammatory actions may not be mediated through the JAK-STAT signaling cascade. nih.gov

NF-κB Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory effects of this compound. nih.govyoutube.com NF-κB is a protein complex that controls the transcription of DNA for cytokines and other pro-inflammatory mediators. youtube.com

Multiple studies have demonstrated that chondroitin sulfate effectively inhibits NF-κB activation in various cell types. In IL-1β-stimulated rabbit chondrocytes, chondroitin sulfate was shown to reduce the nuclear translocation of NF-κB. nih.gov Similarly, in LPS-stimulated rat astrocytes, chondroitin sulfate prevented the translocation of the p65 subunit of NF-κB into the nucleus, thereby mitigating the inflammatory response. nih.gov

Further research on THP-1 macrophages has shown that chondroitin sulfate works upstream of the inflammasome by inhibiting the activation of several NF-κB transcription factors, including p65, p50, c-Rel, and RelB. nih.gov This inhibition occurs even when NF-κB activity is induced by agonists for Toll-like receptor 4 (TLR4) and TLR2. nih.gov By preventing the activation and nuclear translocation of NF-κB, chondroitin sulfate effectively suppresses the expression of downstream inflammatory genes like cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Table 3: Inhibitory Effects of Chondroitin Sulfate on the NF-κB Pathway

| Cell Type | Stimulus | NF-κB Component/Process | Observed Effect | Reference |

|---|---|---|---|---|

| Rabbit Chondrocytes | Interleukin-1β (IL-1β) | NF-κB nuclear translocation | Reduced | nih.gov |

| Rat Astrocytes | Lipopolysaccharide (LPS) | p65 nuclear translocation | Prevented | nih.gov |

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov It regulates the expression of antioxidant proteins that protect cells from damage induced by oxidative insults. nih.gov

Chondroitin sulfate has been shown to exert protective effects through the modulation of the Nrf2 pathway. In a study on human neuroblastoma SH-SY5Y cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), chondroitin sulfate demonstrated significant anti-oxidation and anti-apoptotic effects. nih.gov The mechanism underlying these protective effects was linked to its ability to counteract the 6-OHDA-induced reduction of nuclear Nrf2 expression. By restoring Nrf2 levels, chondroitin sulfate helps to inhibit the overproduction of intracellular reactive oxygen species (ROS) and supports the activity of endogenous antioxidants. nih.gov This suggests that the antioxidant properties of chondroitin sulfate are mediated, at least in part, through the upregulation of the Nrf2 signaling pathway. nih.gov

PTEN/AKT Signaling

The PTEN/AKT signaling pathway is a critical regulator of the cell cycle, survival, and proliferation. AKT is a serine/threonine kinase, and its activation is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN). The effect of this compound on this pathway appears to be highly context- and cell-type-dependent.

In the context of cancer, specifically BRAF V600E-expressing melanoma cells, chondroitin sulfate A (CHSA) has been shown to promote tumor growth by inhibiting PTEN. nih.gov The mechanism involves CHSA, the product of chondroitin sulfate glucuronyltransferase (CSGlcA-T), enhancing the binding of casein kinase 2 (CK2) to PTEN. This leads to the phosphorylation and subsequent inhibition of PTEN, which is essential to sustain the activation of AKT in these specific cancer cells. nih.gov

Conversely, in human chondrocytes, chondroitin sulfate has been reported to suppress metalloproteinases through the inhibition of the Akt/NF-κB pathway. nih.gov This finding suggests that in a non-cancerous, cartilage-related context, chondroitin sulfate may have an opposing effect on AKT signaling compared to its role in certain melanoma cells. This highlights the complexity of chondroitin sulfate's biological functions, which can vary significantly depending on the cellular environment and the specific oncogenic mutations present.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Interleukin-1beta (IL-1β) |

| Genistein |

| Platelet-derived growth factor (PDGF) |

| Lipopolysaccharide (LPS) |

Role in Extracellular Matrix Assembly and Remodeling

Sodium chondroitin sulfate is a fundamental component of the extracellular matrix (ECM), particularly abundant in connective tissues like cartilage, bone, skin, ligaments, and tendons nih.govmedchemexpress.comnih.gov. As a sulfated glycosaminoglycan (GAG), it is typically found covalently attached to core proteins to form proteoglycans wikipedia.org. These proteoglycans are integral to the structure and function of the ECM.

A primary role of chondroitin sulfate in the ECM is providing resistance to compressive forces, a critical function in articular cartilage wikipedia.org. The high concentration of negatively charged sulfate and carboxyl groups on the chondroitin sulfate chains attracts water, endowing the tissue with hydration and elasticity medchemexpress.com. This allows the cartilage to withstand tensile stress during joint loading medchemexpress.com.

Chondroitin sulfate is actively involved in the assembly and organization of the ECM. In tendons, for instance, it associates with collagen and participates in the fibril assembly process during development wikipedia.org. It is thought to occupy the volume between collagen fibrils, helping to keep them separated and enhancing the tissue's ability to withstand deformation wikipedia.org. By interacting with various proteins in the extracellular matrix, chondroitin sulfate helps regulate cellular activities and maintain the anabolic/catabolic balance in chondrocytes nih.govmedchemexpress.com. The continuous process of ECM remodeling is influenced by chondroitin sulfate, which can stimulate the synthesis of key matrix components like type II collagen and proteoglycans while also modulating the enzymes responsible for their degradation medchemexpress.comnih.gov. This regulation helps to maintain ECM homeostasis researchgate.net.

Regulation of Enzyme Activity

Sodium chondroitin sulfate exerts significant regulatory effects on the enzymes that control the degradation and remodeling of the extracellular matrix. Its mechanism of action involves a dual approach: directly inhibiting the activity of cartilage-degrading enzymes and modulating the function of their endogenous inhibitors wikipedia.orge-century.us. This enzymatic regulation is crucial for preserving the structural integrity of tissues like cartilage.

Chondroitin sulfate has been shown to suppress the activity of several key enzymes implicated in cartilage breakdown. Matrix metalloproteinases (MMPs) are a primary target. MMPs are the main mediators of cartilage destruction, capable of degrading all components of the extracellular matrix e-century.us.

Collagenases and MMP-13: MMP-13, also known as collagenase-3, is a key enzyme in the breakdown of cartilage due to its potent ability to cleave type II collagen, the main structural protein in articular cartilage nih.goveexot-journal.com. Research has demonstrated that chondroitin sulfate can significantly down-regulate MMP-13. In interleukin-1β-stimulated osteoblasts, chondroitin sulfate treatment counteracted the induced expression of MMP-13 by 60% and inhibited its release by 38%. Another study in an osteoarthritis animal model showed that chondroitin sulfate administration reduced MMP-13 protein levels by 15% and mRNA expression by 17% e-century.us. Beyond direct inhibition of enzyme activity, chondroitin sulfate also affects collagen at the transcriptional level, where it has been shown to decrease the synthesis of type I collagen by down-regulating the expression of key transcription factors nih.gov.

Aggrecanases: Aggrecanases, such as ADAMTS5, are proteases responsible for degrading aggrecan, the major proteoglycan in cartilage that provides its compressive strength. While some studies suggest that the breakdown products of chondroitin sulfate might induce ADAMTS5 expression, intact chondroitin sulfate is understood to play a protective role nih.gov. Its primary mechanism against aggrecanases appears to be indirect, through the modulation of their inhibitors, such as TIMP-3 nih.gov.

MMP-9: MMP-9 (Gelatinase B) is another critical enzyme in ECM degradation. Studies have shown that chondroitin sulfate effectively inhibits both the expression and activity of MMP-9 nih.gov. In one animal model, chondroitin sulfate treatment led to a 40% reduction in MMP-9 protein levels and a 29% decrease in its mRNA expression e-century.us. This inhibitory action on MMP-9 is a key factor in preventing the degradation of the cartilage matrix nih.gov.

Table 1: Inhibitory Effects of Chondroitin Sulfate on Cartilage-Degrading Enzymes

| Enzyme Target | Finding | Quantitative Effect | Source |

|---|---|---|---|

| MMP-13 | Down-regulated protein and mRNA levels. | ▼ 15% (protein), ▼ 17% (mRNA) | e-century.us |

| MMP-13 | Counteracted IL-1β-induced expression and release. | ▼ 60% (expression), ▼ 38% (release) | researchgate.net |

| MMP-9 | Down-regulated protein and mRNA levels. | ▼ 40% (protein), ▼ 29% (mRNA) | e-century.us |

| MMP-9 | Inhibited expression and activity in chondrocytes. | Not specified | nih.gov |

In addition to directly inhibiting degradative enzymes, chondroitin sulfate helps maintain tissue integrity by modulating the activity of Tissue Inhibitors of Metalloproteinases (TIMPs). TIMPs are the natural inhibitors of MMPs, and the balance between MMPs and TIMPs is a critical control point in tissue remodeling e-century.us.

Research shows that chondroitin sulfate can up-regulate the expression of certain TIMPs. In human chondrocytes, treatment with chondroitin sulfate increased the expression of both TIMP-1 and TIMP-2 nih.gov. An in vivo study confirmed these findings, demonstrating that chondroitin sulfate administration significantly up-regulated TIMP-1 at both the protein (24% increase) and mRNA (28% increase) levels e-century.us.

The interaction with TIMP-3 is more complex and highlights a sophisticated regulatory mechanism. TIMP-3 is unique among TIMPs as it binds to the extracellular matrix nih.gov. Sulfated glycosaminoglycans, including specific forms of chondroitin sulfate, bind to TIMP-3. This binding serves two key functions: it prevents the cellular uptake and subsequent degradation of TIMP-3, thereby increasing its concentration in the matrix, and it enhances TIMP-3's affinity for its target metalloproteinases, such as the aggrecanase ADAMTS-5 nih.gov. By stabilizing and enhancing the function of TIMPs, chondroitin sulfate shifts the enzymatic balance away from degradation and towards the preservation of the extracellular matrix e-century.us.

Table 2: Modulatory Effects of Chondroitin Sulfate on TIMPs

| TIMP Target | Finding | Quantitative Effect | Source |

|---|---|---|---|

| TIMP-1 | Up-regulated protein and mRNA levels. | ▲ 24% (protein), ▲ 28% (mRNA) | e-century.us |

| TIMP-1 & TIMP-2 | Increased expression in human chondrocytes. | Not specified | nih.gov |

| TIMP-3 | Binds to CS, inhibiting TIMP-3 degradation and enhancing its activity against metalloproteinases. | Not specified | nih.gov |

Biological Roles of Chondroitin Sulfate in Developmental and Physiological Processes Mechanistic Studies

Role in Cell Behavior

CSPGs are known to be involved in modulating various cellular functions, including cell adhesion, growth, migration, and receptor binding. wikipedia.org The interaction between cells and the surrounding ECM, which is rich in CSPGs, plays a crucial role in regulating signaling pathways that direct cell behavior. iiarjournals.org

Chondroitin (B13769445) sulfate (B86663) plays a complex and often dual role in the regulation of cell adhesion, a fundamental process for tissue structure and cell communication. nih.gov The adhesion of cells to the ECM is a tightly regulated process where GAGs like chondroitin sulfate can help form specific adhesion sites. iiarjournals.org The function of CS in adhesion can be influenced by whether it is bound to the cell surface as a proteoglycan or present as a free chain.

In studies on fibrosarcoma cells, the removal of cell-associated CS chains or the inhibition of their synthesis was found to severely impair cell adhesion. iiarjournals.orgnih.gov This indicates that endogenous, cell-surface CSPGs are critical for establishing stable adhesions. Conversely, treatment with free, exogenous chondroitin sulfate chains was shown to inhibit the adhesion of these same cells. iiarjournals.orgnih.gov This suggests a dynamic interplay where cell-surface CSPGs promote adhesion, while soluble CS can disrupt it, potentially facilitating de-adhesion required for processes like cell migration. The modulation of these adhesive properties is critical for both normal physiological functions and pathological conditions, as the dynamic assembly and disassembly of cell-matrix adhesions are vital for cell movement. iiarjournals.org

Cell migration is a cyclical process that requires the continuous formation and breakdown of cell-matrix adhesions, processes heavily influenced by chondroitin sulfate. iiarjournals.org Studies have demonstrated that both endogenous and exogenous CS can significantly regulate cell motility and migration.

Chondroitin sulfate is a critical regulator of cell proliferation and differentiation across various tissues. frontiersin.orgnih.gov It interacts with growth factors and cytokines in the extracellular matrix, modulating their activity and influencing cell fate decisions. patsnap.com

In human chondrocytes, chondroitin sulfate has been shown to significantly induce cell proliferation at certain concentrations. nih.gov In the context of the nervous system, CSPGs are enriched in the environment of neural stem cells (NSCs). biologists.com Enzymatic removal of CS-GAGs from embryonic forebrain neural stem/progenitor cells led to a reduction in cell proliferation and impaired the formation of neurospheres. biologists.com This suggests that CS promotes the proliferation of neurogenic progenitors. biologists.com Similarly, in the Drosophila midgut, a lack of chondroitin sulfate results in higher levels of intestinal stem cell (ISC) proliferation, leading to hyperplasia. plos.orgnih.gov This indicates that CS is required for the proper control of ISC division. plos.org

Regarding differentiation, CS is indispensable for the differentiation of mouse embryonic stem cells; without it, these cells fail to differentiate into multiple lineages. frontiersin.org A temporal reduction in CS levels is also required for normal skeletal muscle differentiation. nih.gov The forced downregulation of CS enhances myogenic differentiation, suggesting that the precise regulation of CS abundance is a crucial determinant in this process. nih.govnih.gov

| Cell/Tissue Type | Effect of Chondroitin Sulfate | Key Findings | Source |

|---|---|---|---|

| Human Chondrocytes | Promotes Proliferation | CS at concentrations of 100-400 µg/mL significantly induced cell proliferation. | nih.gov |

| Neural Stem/Progenitor Cells | Promotes Proliferation & Regulates Differentiation | Removal of CS reduced proliferation and neurogenesis, while expanding the astroglial population. | biologists.com |

| Drosophila Intestinal Stem Cells | Inhibits Proliferation | Loss of a key CS biosynthetic gene resulted in elevated levels of ISC proliferation and midgut hyperplasia. | plos.orgnih.gov |

| Mouse Embryonic Stem Cells | Required for Differentiation | Embryonic stem cells deficient in CS failed to differentiate into multiple lineages. | frontiersin.org |

| Skeletal Myoblasts (C2C12) | Inhibits Differentiation | A temporal decrease in CS levels is required for myoblast fusion; forced reduction of CS enhances myogenic differentiation. | nih.gov |

Chondroitin sulfate is essential for the functional integrity of stem cells, playing important roles in maintaining pluripotency and directing differentiation. frontiersin.org The specific sulfation patterns of CS chains help define the local extracellular environment, or niche, that contributes to the maintenance of the stem cell phenotype. researchgate.netbohrium.com

Cardiac Stem Cells: Endogenous chondroitin sulfate plays a novel, biphasic role in the specification of the cardiac cell lineage from embryonic stem cells. plos.orgnih.gov Its function is mediated through the modulation of the Wnt/β-catenin signaling pathway, which is a known regulator of cardiac development. plos.orgnih.gov Enzymatic removal of CS leads to defects in cardiac differentiation and a reduction in the number of functional, beating cardiac foci. plos.orgnih.gov This establishes CS and its sulfation balance as important regulators of cardiac cell lineage decisions. nih.gov

Hematopoietic Stem Cells: Chondroitin sulfate has distinct roles in hematopoietic stem and progenitor cells (HSPCs) versus the surrounding bone marrow (BM) niche. nih.govnii.ac.jp A key enzyme for CS biosynthesis is highly expressed in HSPCs. nih.gov While a greater number of HSPCs exist in mice with a deficiency in this enzyme, these cells show significantly impaired long-term repopulation ability. nii.ac.jp In contrast, a CS-deficient bone marrow niche better supports the repopulation of normal HSPCs. nih.govnii.ac.jp This indicates that CS in hematopoietic cells is important for their function, while CS in the niche may have a restraining role. ashpublications.org Some studies also show that certain chondroitin sulfates can stimulate the release of white and red blood cells from the bone marrow. mdpi.com

Corneal Limbal Stem Cells: The limbal region of the cornea, which houses the corneal epithelial stem cell niche, shows specific localization of various CS sulfation motifs. researchgate.netbohrium.com This suggests CS is a key component of the extracellular matrix that helps maintain this specialized niche. researchgate.net CS acts as a regulatory ligand for a spectrum of signaling molecules, including morphogens and cytokines, during corneal growth and development. nih.govnih.gov The precise expression of CS with specific sulfation patterns is believed to help define the local microenvironment that maintains the stem cell phenotype. bohrium.com

| Stem Cell Type | Function of Chondroitin Sulfate | Mechanism/Key Pathway | Source |

|---|---|---|---|

| Cardiac (Embryonic Stem Cells) | Regulates differentiation into cardiac lineage | Biphasic inhibition of the Wnt/β-catenin signaling pathway | plos.orgnih.gov |

| Hematopoietic Stem Cells | Maintains HSPC function; modulates the niche | Distinct roles in HSPCs (promotes function) vs. the stromal niche (restrains repopulation) | nih.govnii.ac.jp |

| Corneal Limbal Stem Cells | Modulates the stem cell niche | Acts as a regulatory ligand for signaling molecules; specific sulfation patterns define the niche environment | researchgate.netbohrium.com |

Involvement in Tissue Development and Morphogenesis

The extracellular matrix is critically important for most cellular processes that drive tissue formation, including differentiation and morphogenesis. nih.govfrontiersin.org Chondroitin sulfate proteoglycans, as major components of the ECM, are key regulators of these processes. nih.gov They are involved in the development of numerous tissues, including the lungs and kidneys, by influencing cell growth and tissue architecture. physiology.orgnih.gov

Chondroitin sulfate proteoglycans are fundamental to skeletal development, particularly within the growth plates of long bones, which are the cartilage templates that are eventually replaced by bone. nih.gov The process of chondrogenesis—the formation of cartilage—is regulated by a complex program involving chondrocyte proliferation, differentiation, and elaboration of a mineralized matrix. nih.gov

CSPGs play multiple roles in this process. In cartilage, the sulfation of CS chains generates osmotic swelling pressure that enables the tissue to withstand compressive loads. nih.gov Furthermore, these sulfated chains foster direct interactions with specific growth factors and signaling molecules that control growth plate morphogenesis, such as Indian hedgehog (IHH) and Fibroblast Growth Factors (FGFs). frontiersin.orgnih.gov The enzymes that synthesize chondroitin sulfate are co-expressed with aggrecan, a major CSPG in cartilage, in the pre-hypertrophic zone of embryonic growth plates. frontiersin.org Loss-of-function mutations in these enzymes can lead to skeletal abnormalities, underscoring their critical role. frontiersin.org Studies using mesenchymal stem cells (MSCs) have shown that the concentration of chondroitin sulfate in a hydrogel scaffold can significantly influence their chondrogenic differentiation, further demonstrating its direct role in promoting cartilage formation. nih.gov

Mechanistic Insights into Physiological Functions

Chondroitin sulfate is a primary functional component of connective tissues, especially cartilage. Within the cartilage matrix, it is found on large proteoglycans like aggrecan. The abundant sulfate groups on the chondroitin sulfate chains are negatively charged, which allows them to attract and retain a large number of water molecules. This hydration provides cartilage with its gel-like consistency and remarkable ability to resist compressive forces, which is essential for its role in providing cushioning in joints. This mechanism of water retention is fundamental to the elasticity, mechanical resilience, and shock-absorbing properties of connective tissues.

The extracellular matrix is a dynamic environment that provides both structural support and biochemical cues that influence cell behavior. Chondroitin sulfate proteoglycans are key regulators of this environment. They can bind, store, and control the release of various bioactive signaling molecules, including growth factors, morphogens, and cytokines. By doing so, CSPGs can modulate the availability and activity of these factors in the extracellular space, thereby influencing critical cellular processes like proliferation, differentiation, and migration. For example, CSPGs in the growth plate of long bones help to establish and maintain the diffusion gradient of the morphogen Indian hedgehog (IHH), which is critical for regulating chondrocyte proliferation and differentiation during skeletal development.

Preclinical Research Models for Mechanistic Elucidation of Chondroitin Sulfate a

In Vitro Cell Culture Models

In vitro models involve the use of living cells grown in a controlled, artificial environment outside of a living organism. This approach allows for detailed examination of cellular responses to Sodium Chondroitin (B13769445) Sulfate (B86663) A.

Chondrocytes, the primary cells found in cartilage, are a key focus of in vitro research on Sodium Chondroitin Sulfate A. Studies have shown that chondroitin sulfate can stimulate the production of proteoglycans by chondrocytes nih.gov. In monolayer cultures of embryonic chick chondrocytes, the addition of chondroitin sulfate to the culture media was found to stimulate the production of chondroitin sulfate proteoglycan nih.gov. This effect was observed throughout the culture period, with a maximal effect during the logarithmic growth phase nih.gov. The synthesis of proteoglycans is a crucial process for maintaining the integrity and function of cartilage.

Furthermore, in vitro experiments suggest that chondroitin sulfate has an inhibitory effect on enzymes that degrade cartilage. It has been shown to inhibit the expression of interleukin-1-induced metalloproteinases, which are key enzymes in the breakdown of the cartilage matrix nih.gov. The regulation of these anabolic and catabolic processes is essential for cartilage homeostasis.

Table 1: Summary of In Vitro Studies on Chondrocytes and this compound

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Increased Proteoglycan Synthesis | Human Articular Chondrocytes | Stimulation of proteoglycan production. | nih.gov |

| Stimulation of Chondroitin Sulfate Proteoglycan Production | Embryonic Chick Chondrocytes in Monolayer | Increased production of chondroitin sulfate proteoglycan. | nih.gov |

| Enzyme Inhibition | In vitro chondrocyte models | Inhibition of IL-1-induced metalloproteinases. | nih.gov |

Fibroblasts are critical cells in connective tissue, and their interaction with this compound has been a subject of investigation. In confluent human fibroblast cultures, chondroitin sulfate proteoglycan is a component of the fibronectin-containing pericellular matrix fibers nih.gov. Immunofluorescence microscopy has revealed that in addition to being part of the fibrillar matrix, chondroitin sulfate is also diffusely distributed at the cell surface nih.gov. This suggests that chondroitin sulfate is an integral component of the outer aspect of the plasma membrane in fibroblasts nih.gov.

Studies have also indicated that chondroitin sulfate can influence fibroblast behavior, such as cell adhesion and migration researchgate.net. The presence of chondroitin sulfate in the extracellular environment can modulate wound closure in vitro researchgate.net.

Table 2: Research Findings from In Vitro Fibroblast Studies with Chondroitin Sulfate

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Component of Pericellular Matrix | Confluent Human Fibroblast Cultures | Chondroitin sulfate proteoglycan is part of the fibronectin-containing matrix fibers. | nih.gov |

| Cell Surface Distribution | Subconfluent Human Fibroblast Cultures | Diffuse distribution of chondroitin sulfate at the cell surface. | nih.gov |

| Regulation of Cell Migration | Human Gingival Fibroblasts | Chondroitin sulfate regulates cell migration and wound closure. | researchgate.net |